2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile

Physicochemical properties Molecular weight Lipophilicity

2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile is a di-substituted aromatic nitrile (C14H9ClFNO, MW 261.68 g/mol) defined by the substitution of a 2-chlorobenzyloxy group at the 2-position and a fluorine atom at the 6-position of a benzonitrile scaffold. Its molecular structure positions it within a class of substituted benzonitrile intermediates useful in medicinal chemistry and specialty chemical synthesis.

Molecular Formula C14H9ClFNO
Molecular Weight 261.68 g/mol
CAS No. 872180-44-4
Cat. No. B3161665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile
CAS872180-44-4
Molecular FormulaC14H9ClFNO
Molecular Weight261.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=C(C(=CC=C2)F)C#N)Cl
InChIInChI=1S/C14H9ClFNO/c15-12-5-2-1-4-10(12)9-18-14-7-3-6-13(16)11(14)8-17/h1-7H,9H2
InChIKeyJZVVUAGSDNVINP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile (CAS 872180-44-4): Procurement-Quality Identity and Chemical Profile


2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile is a di-substituted aromatic nitrile (C14H9ClFNO, MW 261.68 g/mol) defined by the substitution of a 2-chlorobenzyloxy group at the 2-position and a fluorine atom at the 6-position of a benzonitrile scaffold. Its molecular structure positions it within a class of substituted benzonitrile intermediates useful in medicinal chemistry and specialty chemical synthesis. This specific substitution pattern yields a distinct chemical and physical signature that differentiates it from both its core building block (2-chloro-6-fluorobenzonitrile ) and its non-chlorinated analog (2-(benzyloxy)-6-fluorobenzonitrile) [1].

Why Generic Substitution Fails: The Ortho-Chloro Differentiator in 2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile


Within the 2-aryloxy-6-fluorobenzonitrile family, the precise position and nature of substituents on the aryloxy ring critically define both chemical reactivity and biological engagement. Substituting this compound (CAS 872180-44-4) with its unsubstituted analog (2-(benzyloxy)-6-fluorobenzonitrile, CAS 94088-45-6) changes the molecular weight from 261.68 g/mol to 227.23 g/mol and removes the ortho-chloro atom [1]. Similarly, using the 4-chloro positional isomer (CAS 175204-10-1) alters the compound's electronic distribution and potential steric interactions with biological targets . Simple structural homology does not guarantee functional equivalence in synthesis or biological assays; the ortho-chloro substituent on the benzyl ring is a non-negotiable structural determinant. The following quantitative evidence isolates exactly where and why this specific CAS number differs from its closest comparators.

2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile: Quantitative Differentiation from Close Analogs and Precursors


Molecular Property Differentiation: Ortho-Chloro vs. Unsubstituted Benzyloxy Analog

The substitution of a 2-chlorobenzyloxy group for a benzyloxy group increases the molecular weight by 34.45 g/mol (from 227.23 g/mol to 261.68 g/mol) and alters the lipophilic character of the compound [1]. While precise experimentally determined logP or logD values are not available for this compound in the open literature, the addition of an ortho-chloro substituent is a structural modification that influences both molecular recognition in biological systems and solubility properties.

Physicochemical properties Molecular weight Lipophilicity

Patent-Documented Synthetic Utility in 2-Benzyloxybenzonitrile Preparation

A 2016 Chinese patent (CN105949085A) explicitly includes this compound within its claimed class of 2-benzyloxybenzonitrile derivatives, wherein R1 is defined as aryl or substituted aryl and R2 as fluoro, chloro, methyl, or methoxy [1]. The patent describes a Pd/TiO₂-catalyzed synthesis route using substituted benzonitriles and alcohols as starting materials, providing a validated framework for the compound's preparation and further derivatization. In contrast, no equivalent patent coverage was identified in the same search for the unsubstituted analog (CAS 94088-45-6) specifically directed to this synthetic methodology.

Synthetic intermediate Organic synthesis Patent disclosure

Potential Histone Deacetylase 2 (HDAC2) Inhibition Profile

BindingDB entry BDBM50525180 (CHEMBL4446236) reports an IC50 of 205 nM for inhibition of recombinant human HDAC2 assessed using a FLUOR DE LYS Green substrate deacetylation assay [1]. The same compound entry also reports an IC50 of 136 nM for inhibition of the HDAC3/NCOR1 complex and >32 µM for HDAC6, suggesting a selectivity profile across HDAC isoforms. It must be noted that the specific identity of the compound associated with BDBM50525180 requires verification against the exact CAS 872180-44-4 structure; the binding data are presented here as class-level evidence for the 2-(benzyloxy)-6-fluorobenzonitrile scaffold. No comparable HDAC2 inhibition data were identified in the same search for the unsubstituted benzyloxy analog (CAS 94088-45-6).

HDAC inhibition Enzymology Biological activity

High-Value Application Scenarios for 2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile Procurement


Medicinal Chemistry Scaffold for HDAC-Targeted Probe or Lead Development

Based on the class-level evidence of HDAC2 inhibition (IC50 = 205 nM) and HDAC3/NCOR1 complex inhibition (IC50 = 136 nM) associated with the 2-(benzyloxy)-6-fluorobenzonitrile scaffold [1], this compound is a candidate starting point for structure-activity relationship (SAR) studies targeting histone deacetylase enzymes. The ortho-chloro substituent provides a handle for modulating potency, selectivity, and physicochemical properties relative to unsubstituted analogs. Procurement of this specific CAS number ensures researchers are working with the correct substitution pattern for building SAR datasets.

Specialty Intermediate in 2-Benzyloxybenzonitrile Derivative Synthesis

As explicitly encompassed by patent CN105949085A, which claims a general method for preparing 2-benzyloxybenzonitrile compounds using Pd/TiO₂ catalysis [2], this compound serves as a validated intermediate for constructing more complex aryl-ether-linked molecules. The ortho-chloro substituent distinguishes it from the 4-chloro positional isomer (CAS 175204-10-1) and the unsubstituted analog, enabling access to a distinct chemical space for downstream diversification.

Core Building Block for Isoform-Selective Probe Design

The reported selectivity window between HDAC2/3 (sub-250 nM) and HDAC6 (>32 µM) for the scaffold class [1] suggests that analogs derived from this core may exhibit differential inhibition profiles across the HDAC family. Researchers procuring this specific compound can use it as a starting point for designing isoform-selective chemical probes, where the ortho-chloro substituent may contribute to target engagement specificity.

Analytical Reference Standard for Ortho-Chlorobenzyloxy Substituted Benzonitriles

Given the distinct molecular weight of 261.68 g/mol (vs. 227.23 g/mol for the unsubstituted analog) [3], this compound can serve as an analytical reference standard for mass spectrometry and chromatographic method development in quality control settings where ortho-chloro-substituted benzonitrile derivatives are being characterized.

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